molecular formula C10H13NO2 B104690 1-(2-Amino-5-methoxyphenyl)propan-1-one CAS No. 60997-56-0

1-(2-Amino-5-methoxyphenyl)propan-1-one

Cat. No.: B104690
CAS No.: 60997-56-0
M. Wt: 179.22 g/mol
InChI Key: NNMMVFLYTHFVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2-Amino-5-methoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzaldehyde with propanone under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors in biological systems . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

60997-56-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(2-amino-5-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H13NO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3

InChI Key

NNMMVFLYTHFVGU-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=CC(=C1)OC)N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC)N

Synonyms

2-Amino-5-methoxypropiophenone;  1-(2-Amino-5-methoxyphenyl)-1-propanone _x000B__x000B_

Origin of Product

United States

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